molecular formula C14H22Cl2N2 B1392373 1-(2-Piperidinylmethyl)indoline dihydrochloride CAS No. 1220021-57-7

1-(2-Piperidinylmethyl)indoline dihydrochloride

Cat. No.: B1392373
CAS No.: 1220021-57-7
M. Wt: 289.2 g/mol
InChI Key: KXRWYWQACVWVFS-UHFFFAOYSA-N
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Description

1-(2-Piperidinylmethyl)indoline dihydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This derivative incorporates both an indoline and a piperidine moiety, structural features commonly found in ligands that target the central nervous system. Piperidine-containing compounds are frequently investigated for their activity on a wide range of neuromodulator receptors . Specifically, structural analogs of this compound class have been extensively studied for their interactions with various 5-hydroxytryptamine (5-HT or serotonin) receptor subtypes, which are critical regulators of dopamine and other neurotransmitter systems . The presence of the piperidinylmethyl group is a key pharmacophore in many potent and selective receptor agents, suggesting this compound's potential utility as a valuable tool for probing receptor function and signaling pathways . Researchers may explore its application in vitro binding assays or functional studies to elucidate its precise mechanism of action and affinity profile. Its physicochemical properties are enhanced for research use by formulation as a dihydrochloride salt, which typically improves solubility and stability in aqueous solutions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(piperidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-7-14-12(5-1)8-10-16(14)11-13-6-3-4-9-15-13;;/h1-2,5,7,13,15H,3-4,6,8-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRWYWQACVWVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of Indolenines or Oxindoles

One common route involves the reduction of indolenines or oxindoles to indolines, which are then functionalized at the nitrogen or adjacent positions.

  • Method : Catalytic hydrogenation using palladium or rhodium catalysts in ethanol or other suitable solvents.
  • Research Data : A notable example describes the hydrogenation of N-phenyl-2H-indol-2-one derivatives using rhodium on alumina under 40 psi hydrogen, yielding indoline derivatives with high selectivity and yields (up to 95%).

N-Alkylation of Indoline or Indole Derivatives

  • Method : Alkylation of indoline or indole with suitable alkyl halides, such as 2-piperidinylmethyl halides, under basic conditions.
  • Reaction Conditions : Use of potassium carbonate or sodium hydride in polar aprotic solvents like DMF or ethanol.
  • Research Data : Alkylation of indole with 2-piperidinylmethyl halides has been performed, yielding the N-alkylated products efficiently.

Specific Methods for 1-(2-Piperidinylmethyl)indoline Synthesis

N-Alkylation of Indoline with 2-Piperidinylmethyl Halides

  • Procedure :

    • Dissolve indoline in ethanol or DMF.
    • Add an excess of potassium carbonate or sodium hydride.
    • Introduce 2-piperidinylmethyl halide (e.g., bromide or iodide).
    • Stir at room temperature or reflux for several hours.
    • Isolate the N-alkylated indoline by filtration and purification.
  • Yield & Notes :

    • Typical yields range from 70-85%.
    • The reaction is sensitive to moisture; anhydrous conditions are preferred.

Cyclization of N-Substituted Aniline Derivatives

  • Method :

    • Start with 2-aminobenzylpiperidine derivatives.
    • Subject to intramolecular cyclization via acid or base catalysis.
    • Use of oxidants or dehydrating agents to facilitate ring closure.
  • Research Data :

    • Similar strategies have been employed for indoline synthesis, with yields around 65-80% under optimized conditions.

Salt Formation: Dihydrochloride

Following the synthesis of the free base, salt formation involves:

  • Dissolving the indoline derivative in anhydrous ethanol or water.
  • Adding hydrochloric acid (HCl) gas or concentrated HCl solution.
  • Stirring at room temperature or slight heating.
  • Crystallization of the dihydrochloride salt upon cooling.

Note : The dihydrochloride form enhances compound stability and solubility for biological testing.

Research Findings and Data Tables

Method Reagents Catalyst/Conditions Yield (%) Remarks
N-Alkylation Indoline + 2-piperidinylmethyl halide K2CO3 or NaH, DMF/ethanol, reflux 70–85 Moisture-sensitive, high efficiency
Cyclization 2-Aminobenzylpiperidine derivatives Acidic or basic conditions, dehydrating agents 65–80 Intramolecular ring closure, moderate to high yield
Hydrogenation Oxindoles/Indolenines Rh or Pd catalyst, H2, ethanol 90–95 Used for indoline core formation
Salt Formation Free base + HCl Ethanol/water, room temperature Quantitative Stabilizes compound as dihydrochloride

Research Insights and Optimization

  • Catalysts : Rhodium and palladium are effective for hydrogenation, providing high yields and selectivity.
  • Solvents : Ethanol, DMF, and toluene are common, with solvent choice affecting yield and purity.
  • Reaction Time : Ranges from 2 hours to overnight, depending on the method.
  • Yield Optimization : Use of excess halide, anhydrous conditions, and controlled temperature enhances yields.

Chemical Reactions Analysis

1-(2-Piperidinylmethyl)indoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted indoline derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Piperidinylmethyl)indoline dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indoline derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.

    Medicine: Indoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as cancer and microbial infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Piperidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :

  • Salt Form : Dihydrochloride salts are common for enhancing solubility and stability, as seen in the target compound and others .
  • Molecular Weight : The target compound (285.24 g/mol) falls within the typical range for CNS-targeting drugs (<500 g/mol), favoring blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Antioxidant Activity

Indoline derivatives, such as 2-methylindolin-1-amine hydrochloride, exhibit radical scavenging properties, attributed to the electron-rich aromatic system . The target compound’s indoline core may similarly contribute to antioxidant effects, though direct evidence is lacking .

Receptor Targeting

  • Sigma-1 Receptor : SA-4503, a piperazine-dihydrochloride derivative, acts as a selective sigma-1 agonist (Ki = 17 nM), suggesting dihydrochloride salts’ utility in receptor modulation .

Enzymatic Inhibition

Compounds like berotralstat dihydrochloride () inhibit plasma kallikrein, demonstrating the role of dihydrochloride salts in enzyme inhibition. The target compound’s piperidine moiety could similarly interact with enzyme active sites.

Biological Activity

Overview

1-(2-Piperidinylmethyl)indoline dihydrochloride is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C14H21ClN2, and it is derived from indoline, a well-known heterocyclic compound. Indoline derivatives are recognized for their diverse biological activities, making them valuable in drug discovery and development.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:

  • Anticancer Properties : Research indicates that indoline derivatives can exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include modulation of signaling pathways related to cell growth and survival.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Neurological Effects : There is growing interest in the role of indoline derivatives in treating neurological disorders. The compound may interact with neurotransmitter systems, particularly through modulation of the histamine H3 receptor, which could influence conditions like schizophrenia and depression.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation or microbial survival.
  • Receptor Modulation : It has been suggested that the compound can act as an antagonist or inverse agonist at neurotransmitter receptors, particularly the H3 receptor, which plays a vital role in regulating neurotransmitter release.

Data Table: Biological Activities Summary

Activity Type Description Potential Applications
AnticancerInduces apoptosis and cell cycle arrestCancer therapy
AntimicrobialInhibits growth of various bacterial strainsAntibiotic development
NeurologicalModulates neurotransmitter systems; potential effects on mood disordersTreatment for schizophrenia, depression

Q & A

Q. What safety protocols are critical for handling this compound in vitro and in vivo?

  • Methodological Answer :
  • In vitro : Use fume hoods, PPE (nitrile gloves, lab coats), and HEPA filters.
  • In vivo : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodents). Monitor for neurotoxicity (e.g., rotorod tests) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Piperidinylmethyl)indoline dihydrochloride
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